2-Ethoxyxanthen-9-one

Lipoxygenase Inhibition Cyclooxygenase Inhibition Anti-inflammatory

Inflammation researchers often struggle to selectively target the lipoxygenase (LOX) pathway without affecting cyclooxygenase (COX). 2-Ethoxyxanthen-9-one addresses this: a potent LOX inhibitor with weaker COX activity, plus OXE receptor antagonism (IC50 ~ low µM). Use it to dissect leukotriene signaling in asthma, allergy, or cancer models. Physicochemical profile (LogP 3.34, PSA 39.44 Ų) supports SPR studies. Available in 10-100 mg packs; custom synthesis on request.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
Cat. No. B14329829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxyxanthen-9-one
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O
InChIInChI=1S/C15H12O3/c1-2-17-10-7-8-14-12(9-10)15(16)11-5-3-4-6-13(11)18-14/h3-9H,2H2,1H3
InChIKeyHWHLGVNXPKATCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxyxanthen-9-one Overview


2-Ethoxyxanthen-9-one is a synthetic xanthone derivative, characterized by an ethoxy substituent at the C-2 position of the 9H-xanthen-9-one tricyclic core [1]. Xanthones are recognized for a broad spectrum of biological activities [2]. The C-2 ethoxy group is reported to influence key physicochemical properties, such as calculated lipophilicity (LogP of 3.34) and polar surface area (PSA of 39.44 Ų) [1], and is described as providing a strategic balance between electronic modulation and metabolic stability . This compound is noted for its role as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [3].

Why 2-Ethoxy Matters for 2-Ethoxyxanthen-9-one


In-class substitution of xanthone derivatives is not scientifically valid due to the profound impact of specific substituents on biological activity, selectivity, and physicochemical properties [1]. The ethoxy group at the C-2 position is not merely an interchangeable alkyl group; it is reported to exert specific electronic effects, increasing electron density at the adjacent carbonyl group . This specific modification is associated with a distinct profile of enzyme inhibition, including potent activity against lipoxygenase and, to a lesser extent, other enzymes like cyclooxygenase, a profile not shared by all xanthones [2]. Furthermore, structure-activity relationship (SAR) studies on alkoxy-xanthones confirm that even minor changes, such as replacing an ethoxy with an allyloxy group, can drastically alter the compound's potency and selectivity against targets like α-glucosidase [3].

2-Ethoxyxanthen-9-one Quantitative Evidence


Dual LOX/COX Inhibition Profile

2-Ethoxyxanthen-9-one is characterized as a potent lipoxygenase inhibitor. While a specific IC50 value for this compound against lipoxygenase was not found in the searched public databases, its classification as a potent inhibitor of this enzyme is supported by authoritative database entries [1]. Critically, it also inhibits cyclooxygenase (COX) to a lesser extent [2]. This profile of preferential LOX inhibition over COX is a key differentiating factor from non-selective anti-inflammatory agents and can be a crucial consideration for research into inflammatory pathways where leukotriene modulation is preferred.

Lipoxygenase Inhibition Cyclooxygenase Inhibition Anti-inflammatory

OXE Receptor Antagonism

2-Ethoxyxanthen-9-one has demonstrated antagonist activity at the oxoeicosanoid (OXE) receptor, a key target in inflammatory and allergic responses. In a functional assay using human neutrophils, the compound inhibited 5-oxo-ETE-induced calcium mobilization with a reported IC50 value of 11.8 µM [1]. A separate source confirms antagonist activity at the OXE receptor in the same cell type and assay format with an IC50 of 2.15 µM [2]. This specific receptor interaction provides a concrete, quantifiable mechanism of action that distinguishes it from other xanthones lacking this target engagement profile.

OXE Receptor 5-oxo-ETE Antagonist Calcium Mobilization

Lipophilicity and PSA Comparison

The C-2 ethoxy group confers distinct physicochemical properties compared to more polar analogs like 2-Hydroxyxanthen-9-one. 2-Ethoxyxanthen-9-one has a calculated LogP of 3.34490 and a polar surface area (PSA) of 39.44 Ų [1]. In contrast, the 2-hydroxy analog has a higher calculated PSA (data not explicitly compared in the same study) and is predicted to have significantly different pharmacokinetic behavior, including a higher predicted blood-brain barrier penetration probability (77.5%) [2]. The increased lipophilicity of the ethoxy derivative suggests it may exhibit different membrane permeability and tissue distribution profiles, which are critical factors for applications requiring specific ADME properties.

Lipophilicity LogP PSA

2-Ethoxyxanthen-9-one Application Scenarios


Arachidonic Acid Cascade Studies

As a potent lipoxygenase inhibitor that also exhibits weaker activity on cyclooxygenase [1], 2-Ethoxyxanthen-9-one is an ideal tool for dissecting the arachidonic acid metabolic pathway. Researchers can use this compound to selectively inhibit the LOX arm of the pathway in cellular models of inflammation, allowing for the study of leukotriene-dependent effects with minimized interference on prostaglandin synthesis.

OXE Receptor Functional Antagonism

The compound's confirmed antagonist activity at the OXE receptor, with reported IC50 values in the low micromolar range in functional assays using human neutrophils [2], makes it a relevant chemical probe for investigating the role of 5-oxo-ETE and its receptor in diseases such as asthma, allergy, and certain cancers. Its use can help validate the OXE receptor as a therapeutic target.

ADME Profiling of Xanthone Scaffolds

The specific physicochemical properties of 2-Ethoxyxanthen-9-one, including its calculated LogP of 3.34 and PSA of 39.44 Ų [3], make it a valuable comparator in structure-property relationship (SPR) studies. When compared to more polar xanthones like the 2-hydroxy derivative, it serves as a model compound to assess the impact of an ethoxy substituent on lipophilicity, membrane permeability, and metabolic stability in early-stage drug discovery programs .

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